Lorcaserin hydrochloride
CAS No.: 846589-98-8
Cat. No.: VC20739968
Molecular Formula: C11H15Cl2N
Molecular Weight: 232.15 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

CAS No. | 846589-98-8 |
---|---|
Molecular Formula | C11H15Cl2N |
Molecular Weight | 232.15 g/mol |
IUPAC Name | (5R)-7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride |
Standard InChI | InChI=1S/C11H14ClN.ClH/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9;/h2-3,6,8,13H,4-5,7H2,1H3;1H/t8-;/m0./s1 |
Standard InChI Key | ITIHHRMYZPNGRC-QRPNPIFTSA-N |
Isomeric SMILES | C[C@H]1CNCCC2=C1C=C(C=C2)Cl.Cl |
SMILES | CC1CNCCC2=C1C=C(C=C2)Cl.Cl |
Canonical SMILES | CC1CNCCC2=C1C=C(C=C2)Cl.Cl |
Appearance | Solid powder |
Chemical Properties and Structure
Lorcaserin hydrochloride is a hydrochloride salt formed from the reaction of lorcaserin with one equivalent of hydrochloric acid. The compound has distinctive chemical and physical properties that contribute to its pharmacological profile.
Molecular Characteristics
The compound possesses the following key molecular characteristics:
Property | Value |
---|---|
Chemical Formula | C₁₁H₁₅Cl₂N |
Molecular Weight | 232.15 g/mol |
CAS Number | 846589-98-8 |
IUPAC Name | (1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride |
Physical Form | Powder |
Solubility | Soluble in DMSO >10 mM |
Stability | Hygroscopic |
Lorcaserin hydrochloride contains a lorcaserin(1+) moiety and is structurally characterized as an R-enantiomer . The parent compound, lorcaserin, undergoes hydrochlorination to form this therapeutically utilized salt form. The compound's selective interaction with serotonin receptors is attributed to its specific molecular structure and configuration .
Physical Characteristics
As a hygroscopic powder, lorcaserin hydrochloride requires careful handling and storage to maintain its stability and potency. Its physical properties influence its formulation into pharmaceutical dosage forms, with tablets being the common administration route in clinical practice .
Mechanism of Action
Lorcaserin hydrochloride functions through a selective serotonergic mechanism that differentiates it from earlier weight-loss agents.
Receptor Selectivity
The primary pharmacological action of lorcaserin hydrochloride involves selective activation of 5-HT2C receptors. This selectivity is crucial for both its efficacy and safety profile. At therapeutic doses, lorcaserin demonstrates:
-
Approximately 15-fold greater affinity for 5-HT2C receptors compared to 5-HT2A receptors
-
Approximately 100-fold greater affinity for 5-HT2C receptors compared to 5-HT2B receptors
This selective receptor targeting represents a significant improvement over previous serotonergic weight-loss medications like fenfluramine and dexfenfluramine, which activated multiple serotonin receptor subtypes, including 5-HT2B receptors that were associated with serious cardiovascular complications such as pulmonary hypertension and valvular heart disease .
Neurophysiological Pathway
The anorexigenic (appetite-suppressing) effects of lorcaserin hydrochloride occur through a well-characterized neuronal pathway:
-
Activation of 5-HT2C receptors on pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus
-
Stimulation of alpha-melanocortin-stimulating hormone (α-MSH) release from these neurons
-
Binding of α-MSH to melanocortin-4 receptors in the paraventricular nucleus
This cascade of neural events results in decreased food consumption without directly affecting energy expenditure. The selectivity of lorcaserin for 5-HT2C receptors is dose-dependent, with higher doses potentially reducing this selectivity and increasing the risk of side effects .
Pharmacokinetics
The pharmacokinetic profile of lorcaserin hydrochloride has been extensively characterized through clinical studies, providing insights into its absorption, distribution, metabolism, and elimination.
Absorption and Distribution
Following oral administration, lorcaserin hydrochloride demonstrates the following absorption and distribution characteristics:
Parameter | Value |
---|---|
Time to Peak Plasma Concentration (Tmax) | 1.5 to 2 hours (2.5 hours in elderly patients) |
Effect of Food | No significant effect on exposure |
Bioavailability | Not fully determined |
Protein Binding | Approximately 70% to plasma proteins |
Distribution | Distributes to cerebrospinal fluid and central nervous system |
The compound's ability to cross the blood-brain barrier is essential for its pharmacological activity, as its target receptors are located in the central nervous system .
Metabolism and Elimination
Lorcaserin hydrochloride undergoes extensive hepatic metabolism through multiple enzymatic pathways, producing several metabolites:
-
Lorcaserin sulfamate (M1) - the major circulating metabolite, pharmacologically inactive
-
N-carbamoyl glucuronide lorcaserin (M5) - the major urinary metabolite, pharmacologically inactive
-
Various sulfate and glucuronide conjugates of oxidative metabolites
Notably, neither cytochrome P450 enzymes nor glutathione are significantly involved in its metabolism, reducing the potential for drug-drug interactions mediated by these common metabolic pathways .
The elimination half-life of lorcaserin is approximately 11 hours, allowing for twice-daily dosing in clinical practice .
Clinical Efficacy
The clinical efficacy of lorcaserin hydrochloride was established through a series of large-scale, randomized, placebo-controlled clinical trials collectively involving thousands of participants.
Pivotal Clinical Trials
Three major clinical trials evaluated the efficacy and safety of lorcaserin hydrochloride:
Trial | Duration | Population | Primary Endpoints |
---|---|---|---|
BLOOM (Behavior Modification and Lorcaserin for Overweight and Obesity Management) | 2 years | Adults with obesity or overweight and comorbidities | Proportion achieving ≥5% weight loss at 1 year; Maintenance of weight loss at 2 years |
BLOSSOM (Behavioral Modification and Lorcaserin Second Study of Obesity Management) | 1 year | Adults with obesity or overweight and comorbidities | Proportion achieving ≥5% weight loss at 1 year |
BLOOM-DM (Behavior Modification and Lorcaserin for Overweight and Obesity Management in Diabetes Mellitus) | 1 year | Adults with obesity/overweight and type 2 diabetes | Proportion achieving ≥5% weight loss at 1 year; Changes in glycemic parameters |
All trials included comprehensive lifestyle modification programs consisting of reduced-calorie diets and increased physical activity as the foundation for treatment .
Weight Loss Outcomes
In the BLOOM trial, after one year of treatment:
-
47.5% of lorcaserin-treated patients achieved ≥5% weight loss from baseline compared to 20.3% in the placebo group
-
The average weight reduction in the lorcaserin group was approximately 5-6% of baseline body weight
Similar findings were observed in the BLOSSOM trial:
-
Average weight reduction was 5.8% with lorcaserin twice daily
-
The per-protocol population experienced 7.9% weight loss with lorcaserin compared to 4.0% with placebo
-
Efficacy varied by ethnicity, with greater weight loss observed in Caucasian patients compared to African-American and Hispanic patients
Glycemic Control in Diabetic Patients
The BLOOM-DM trial demonstrated additional benefits beyond weight loss in patients with type 2 diabetes:
-
Significant improvements in HbA1c levels, with 50.4% of patients in the twice-daily lorcaserin group achieving HbA1c ≤7% at week 52 compared to 26.3% in the placebo group
-
Reduced need for antidiabetic medications in lorcaserin-treated patients
-
Fewer lorcaserin-treated patients required addition of antidiabetic medications (13.5% vs. 22.2% in placebo group)
These findings suggest that lorcaserin hydrochloride may offer additional metabolic benefits beyond weight reduction in patients with obesity-related type 2 diabetes.
Adverse Event | Occurrence |
---|---|
Headache | Common |
Upper respiratory infection | Common |
Nausea | Common |
Dizziness | Common |
Fatigue | Common |
Back pain | Common |
Nasopharyngitis | Common |
Urinary tract infections | Common |
Cough | Common |
Most adverse events were mild to moderate in severity and rarely led to treatment discontinuation .
Special Populations and Considerations
In patients with diabetes, hypoglycemia occurred more frequently in lorcaserin-treated groups compared to placebo, but severe hypoglycemic episodes were rare, and no patients discontinued treatment due to hypoglycemia .
The selectivity of lorcaserin for 5-HT2C receptors is dose-dependent. At doses exceeding the recommended 20 mg/day, binding becomes less selective for 5-HT2C and increases for other serotonin receptors, particularly 5-HT2A, which may result in hallucinations, euphoria, and altered mood states .
Regulatory Status
Lorcaserin hydrochloride has had a complex regulatory history since its development.
FDA Approval and Subsequent Actions
Lorcaserin hydrochloride (brand name Belviq) received FDA approval on June 27, 2012, for chronic weight management in adults who are:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume